

Frentizole efficacy in different cancer cell lines

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Compound Focus: Frentizole

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Anticancer Efficacy of Frentizole in Cell Lines

The following table summarizes the key experimental findings for **Frentizole's** antiproliferative and cytotoxic effects.

Cancer Cell Line	Observed Effect	Experimental Data/Result	Assay Type
HeLa (Cervical carcinoma)	Antiproliferative activity, G2/M cell cycle arrest, inhibition of microtubule formation	Active as an antiproliferative agent; induced G2/M arrest and disrupted microtubule networks [1]	Antiproliferative assay, cell cycle analysis by flow cytometry, immunofluorescence microscopy
U87 MG (Glioblastoma)	Antiproliferative activity	Showed antiproliferative activity [1]	Antiproliferative assay
General Tumor Cells	Antimitotic and cytotoxic activity	Phenotypes consistent with binding to tubulin as the primary mechanism of action [1]	Multiple (see detailed protocols below)

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the detailed methodologies for the key experiments cited.

- **Antiproliferative/Cytotoxicity Assay [1]**

- **Cell Lines:** HeLa (cervical carcinoma) and U87 MG (glioblastoma).
- **Procedure:** Cells are treated with varying concentrations of **Frentizole**. After a defined incubation period (e.g., 72 hours), cell viability is measured using standard colorimetric or fluorometric methods (e.g., MTT, XTT, or sulforhodamine B assays).
- **Output:** The half-maximal inhibitory concentration (IC₅₀) is calculated to quantify the compound's potency in halting cell proliferation.

- **Mechanism of Action: Tubulin Polymerization Inhibition [1]**

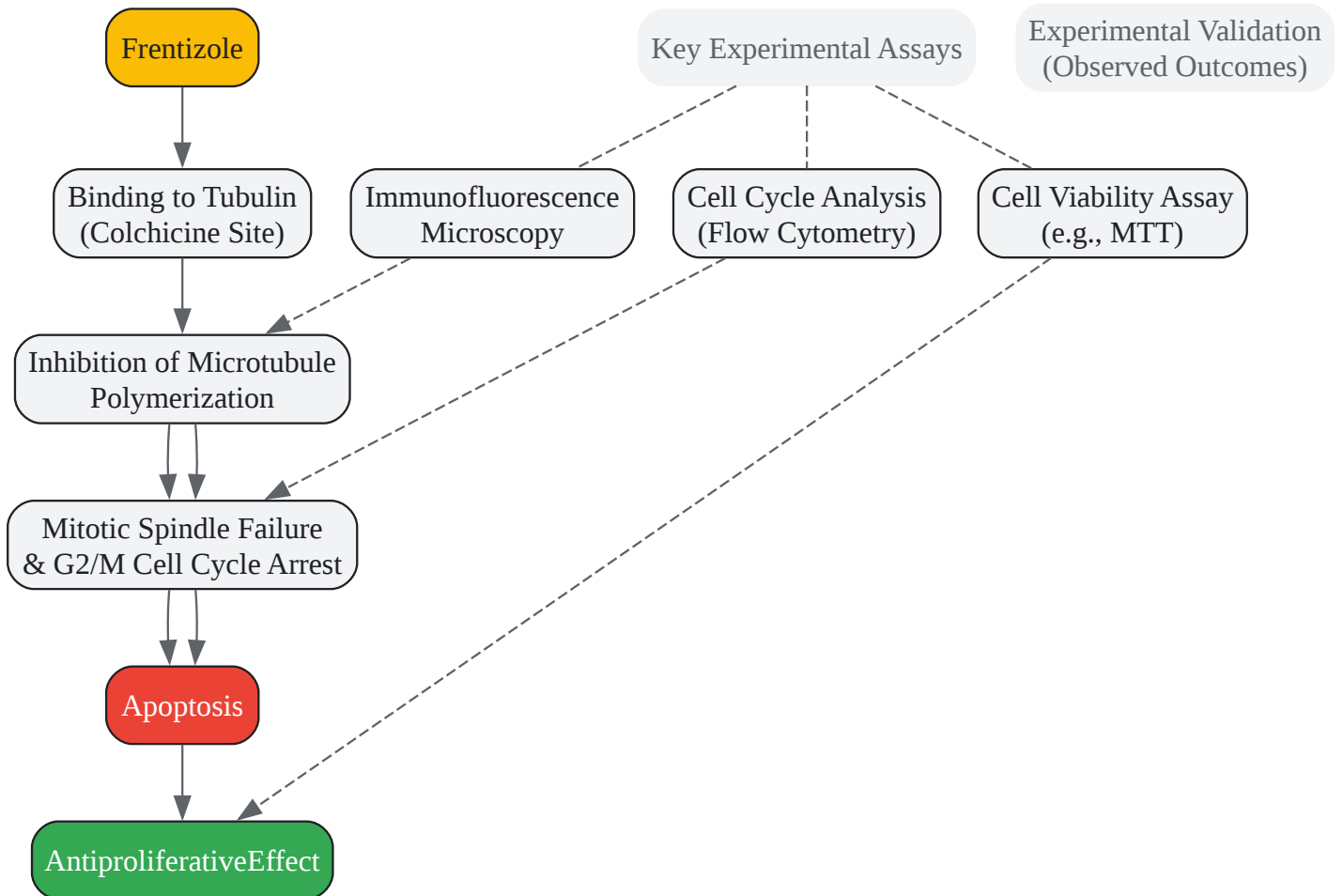
- **Objective:** To confirm if **Frentizole**'s effect is due to the disruption of microtubule dynamics.
- **Cell-Based Tubulin Polymerization Assay:** Cells are treated with **Frentizole** and then stained with fluorescently labeled antibodies against α -tubulin. The integrity and structure of the cellular microtubule network are visualized and analyzed using **immunofluorescence microscopy**. Inhibition of polymerization is observed as a disrupted or collapsed microtubule cytoskeleton.

- **Mechanism of Action: Cell Cycle Analysis [1]**

- **Objective:** To determine the specific phase of the cell cycle where arrest occurs.
- **Procedure:** Treated cells are fixed and stained with a DNA-binding dye (e.g., Propidium Iodide). The DNA content of individual cells is then analyzed using **flow cytometry**.
- **Output:** The data reveals the distribution of cells in different cell cycle phases (G1, S, G2/M). A significant accumulation of cells in the G2/M phase confirms an antimitotic phenotype.

Proposed Signaling Pathway and Workflow

The diagram below illustrates the proposed mechanism of action for **Frentizole** and the experimental workflow used to validate it.



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Interpretation of Findings and Research Context

- **Mechanism Insight:** The proposed binding to the colchicine site on tubulin is significant because this site is a well-known target for anticancer drug development. Ligands at this site often avoid multidrug resistance (MDR) efflux proteins, a common problem with other antimitotic drugs [1].
- **Repurposing Advantage:** The interest in **Frentizole** stems from its potential as a **nontoxic immunosuppressive drug** being repurposed for oncology. This strategy could lead to new cancer treatments with fewer toxicity and pharmacokinetic issues than traditional chemotherapeutics [1].
- **Scope of Data:** Currently, detailed public data is available for only a few cell lines. Broader screening across the hundreds of cell lines in resources like the **Cancer Cell Line Encyclopedia (CCLE)** [2]

could reveal its efficacy in other cancer types.

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References

1. Frentizole, a Nontoxic Immunosuppressive Drug, and Its ... [pmc.ncbi.nlm.nih.gov]

2. Encyclopedia (CCLE) Cancer Cell Line [sites.broadinstitute.org]

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